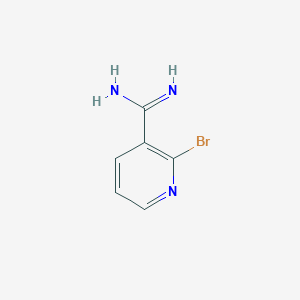

2-Bromonicotinimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN3 |

|---|---|

Molecular Weight |

200.04 g/mol |

IUPAC Name |

2-bromopyridine-3-carboximidamide |

InChI |

InChI=1S/C6H6BrN3/c7-5-4(6(8)9)2-1-3-10-5/h1-3H,(H3,8,9) |

InChI Key |

VTHWFIKVEVFGBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=N)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Bromonicotinimidamide

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Position

Generally, the pyridine (B92270) ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom. For a hypothetical SNAr reaction involving 2-Bromonicotinimidamide, the bromine atom at the C2-position would be the leaving group.

Mechanistic Investigations of Bromine Displacement by Diverse Nucleophiles

No mechanistic investigations specifically for the bromine displacement on this compound by various nucleophiles have been reported. In related 2-halopyridine systems, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring.

Influence of Substituents on SNAr Pathways and Reaction Kinetics

There is no available data on how substituents on the nicotinimidamide moiety of this compound would influence SNAr pathways and reaction kinetics. In analogous systems, electron-withdrawing groups on the pyridine ring would be expected to stabilize the Meisenheimer intermediate and thus accelerate the rate of substitution. Conversely, electron-donating groups would likely decrease the reaction rate. The imidamide group itself, with its potential for resonance and tautomerism, could have a complex influence on the electronic properties of the pyridine ring, but without experimental data, any discussion remains speculative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions are frequently applied to halo- and pseudohalo-pyridines, specific examples and detailed studies for this compound are absent from the literature.

Suzuki-Miyaura Coupling with Organoboron Reagents

No specific examples or data tables for the Suzuki-Miyaura coupling of this compound with organoboron reagents could be found. This reaction typically involves the palladium-catalyzed coupling of an organic halide with an organoboronic acid or ester in the presence of a base. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.

Sonogashira Coupling with Terminal Alkynes

There are no documented instances of the Sonogashira coupling of this compound with terminal alkynes. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Heck Reactions with Olefinic Partners

Similarly, no research detailing Heck reactions of this compound with olefinic partners has been published. The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.

Buchwald-Hartwig Aminations with Amine Nucleophiles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. For this compound, this reaction facilitates the substitution of the bromine atom with a range of primary and secondary amine nucleophiles, yielding 2-aminonicotinimidamide (B13108579) derivatives. The reaction is a cornerstone for synthesizing complex molecules in medicinal chemistry and materials science. researchgate.netwikipedia.org

The catalytic cycle, as established for related aryl halides, involves several key steps. wikipedia.orgnih.govlibretexts.org It begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, the amine nucleophile coordinates to the palladium center. In the presence of a strong base, such as sodium tert-butoxide (NaOtBu), the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov

The efficiency of the Buchwald-Hartwig amination of 2-bromopyridine (B144113) derivatives is highly dependent on the choice of ligand, base, and solvent. researchgate.net Electron-rich and sterically hindered phosphine (B1218219) ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 1,3-Bis(diphenylphosphino)propane (dppp) | Sodium tert-butoxide | Toluene | 80 | researchgate.net |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | researchgate.net |

| Pd(OAc)₂ | BINAP | Sodium tert-butoxide | Toluene | 100 | wikipedia.org |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another pivotal palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org this compound can serve as the electrophilic partner in this reaction, coupling with various organozinc compounds (R-ZnX) to produce 2-substituted nicotinimidamides. This method is highly versatile, allowing for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.orgchem-station.com

The mechanism of the Negishi coupling follows a catalytic cycle similar to other cross-coupling reactions. chem-station.comyoutube.com It initiates with the oxidative addition of the this compound C-Br bond to a Pd(0) or Ni(0) complex. The next crucial step is transmetalation, where the organic group (R) from the organozinc reagent is transferred to the palladium center, displacing the bromide ion. wikipedia.org This results in a diorganopalladium(II) complex. The cycle concludes with reductive elimination, which forms the new C-C bond in the product and regenerates the metal catalyst. youtube.com The relatively low reactivity of organozinc reagents compared to other organometallics like Grignard or organolithium reagents contributes to the high functional group tolerance of the Negishi coupling. chem-station.com

Table 2: Representative Catalysts and Partners in Negishi Couplings of Pyridyl Halides

| Catalyst | Organozinc Reagent Type | Coupling Partner (Electrophile) | Typical Product | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl-ZnX | 2-Bromopyridine | 2-Arylpyridine | wikipedia.orgresearchgate.net |

| Ni(PPh₃)₂Cl₂ | Alkenyl-ZnX | 2-Bromopyridine | 2-Alkenylpyridine | wikipedia.org |

| Pd₂(dba)₃ / XPhos | Heteroaryl-ZnX | Aryl Chloride | 2-Aryl-heterocycle | researchgate.net |

| Pd(P(t-Bu)₃)₂ | Alkyl-ZnX | Aryl Chloride | Alkyl-Aryl Compound | organic-chemistry.org |

Elimination Reactions Involving the Pyridine Ring (if applicable)

Elimination reactions typically involve the removal of two substituents from adjacent atoms, often resulting in the formation of a double bond. For a molecule like this compound, a standard elimination reaction would require a side chain adjacent to the pyridine ring containing a hydrogen atom and a leaving group. While direct elimination involving the aromatic pyridine ring itself is energetically unfavorable due to the loss of aromaticity, the ring can significantly influence elimination reactions on attached side chains. For instance, in a hypothetical 2-(1-bromoethyl)nicotinimidamide, the pyridine ring would activate the adjacent C-H bond, facilitating its removal.

Elimination reactions are broadly classified into E1 (unimolecular) and E2 (bimolecular) pathways. dalalinstitute.commasterorganicchemistry.com

E2 Pathway: This is a one-step, concerted mechanism where a base removes a proton, and the leaving group departs simultaneously. masterorganicchemistry.com The reaction rate depends on the concentration of both the substrate and the base (rate = k[substrate][base]). dalalinstitute.commasterorganicchemistry.com This pathway is favored by strong bases, and it requires a specific anti-periplanar geometry between the proton being removed and the leaving group. masterorganicchemistry.com

E1 Pathway: This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org A weak base then removes a proton from an adjacent carbon in a fast second step to form the double bond. The rate of an E1 reaction depends only on the concentration of the substrate (rate = k[substrate]). masterorganicchemistry.com This pathway is favored by good ionizing solvents (polar protic), substrates that form stable carbocations, and weak bases. libretexts.org

For pyridine derivatives, studies on related compounds like 2-(2-chloroethyl)pyridine (B91823) show that the reaction can proceed through an E1cb (unimolecular conjugate base) mechanism, particularly when the proton is activated by the electron-withdrawing nature of the protonated pyridine ring. researchgate.netrsc.org

Regioselectivity in elimination reactions is governed by Zaitsev's rule (favoring the more substituted, stable alkene) and Hofmann's rule (favoring the less substituted alkene, often with sterically hindered bases or poor leaving groups). Stereoselectivity refers to the preference for forming one stereoisomer (e.g., E vs. Z) over another. In E2 reactions, the required anti-periplanar arrangement of the departing groups dictates the stereochemistry of the resulting alkene. masterorganicchemistry.com In E1 reactions, which proceed through a planar carbocation, a mixture of stereoisomers is often possible, though the more stable isomer typically predominates.

Radical Reactions Initiated at the C-Br Bond

The carbon-bromine bond in this compound is susceptible to cleavage under specific conditions, such as exposure to heat or UV light, which can initiate radical reactions.

A radical reaction is initiated by homolytic cleavage (homolysis) of the C-Br bond. maricopa.edupressbooks.pub In this process, the two electrons in the covalent bond are distributed evenly between the two atoms, generating a 3-nicotinimidamide pyridyl radical and a bromine radical (Br•). researchgate.netresearchgate.net This contrasts with heterolytic cleavage, where one atom retains both electrons, forming ions. maricopa.edu

Once formed, these radical intermediates can propagate a radical chain reaction . A typical chain process includes three phases:

Initiation: Homolytic cleavage of the C-Br bond to form initial radicals. Py-Br → Py• + Br•

Propagation: The pyridyl radical (Py•) reacts with a neutral molecule (e.g., a hydrogen donor, H-R) to form a new product and another radical, which continues the chain. Py• + H-R → Py-H + R• The newly formed radical (R•) can then react with another molecule, perpetuating the cycle.

Termination: Two radical species combine to form a stable, non-radical product, thereby ending the chain. Py• + Br• → Py-Br 2 Py• → Py-Py 2 Br• → Br₂

While this mechanism is well-established for aryl halides, specific documented radical chain reactions involving this compound require further investigation.

Reductive Dehalogenation Pathways

The 2-bromopyridine scaffold present in this compound is susceptible to reductive dehalogenation, a process that involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. This transformation can be achieved through various catalytic and non-catalytic methods, with catalytic hydrodehalogenation being a prominent pathway. These reactions are crucial for removing halogen atoms from aromatic systems and are often employed in organic synthesis and environmental remediation. mdpi.commdpi.com

Catalytic systems for the dehalogenation of halopyridines typically involve transition metals such as palladium, nickel, or copper. researchgate.netgoogle.comorganic-chemistry.org Palladium catalysts, often supported on charcoal (Pd/C), are highly effective for hydrodehalogenation using various hydrogen sources. organic-chemistry.org These sources can include molecular hydrogen (H₂), transfer hydrogenation reagents like isopropanol, or formate (B1220265) salts such as potassium formate. mdpi.comorganic-chemistry.org The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the bromo-substituent in this compound readily cleavable under appropriate conditions. mdpi.com

Copper-catalyzed systems have also been shown to effectively dehalogenate halopyridines. For instance, copper(I) benzoate (B1203000) under DOW-phenol conditions can facilitate both reduction and substitution of the halogen. researchgate.net Another approach involves the in-situ generation of copper catalysts from CuSO₄ and a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an aqueous solution to achieve hydrodebromination. mdpi.com

Recent advancements have also focused on developing robust catalytic systems that are tolerant to various functional groups and offer high chemoselectivity. organic-chemistry.org This is particularly relevant for a multifunctional molecule like this compound. The choice of catalyst, hydrogen donor, base, and solvent all play critical roles in the efficiency and outcome of the dehalogenation reaction.

Below is a table summarizing various catalytic systems used for the reductive dehalogenation of related aryl halides, which are applicable pathways for this compound.

Table 1: Catalytic Systems for Reductive Dehalogenation of Aryl Halides

| Catalyst System | Reductant/Hydrogen Source | Substrate Example | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nickel-on-charcoal, K₂CO₃ | Me₂NH · BH₃ | Aryl chlorides | Dehalogenated arenes | High | organic-chemistry.org |

| PdCl₂(dppf) | NaBH₄-TMEDA | Bromo(chloro)-heteropentalenes | Hydrodehalogenated products | - | organic-chemistry.org |

| (IPr)Pd(allyl)Cl, NaOtBu | - | Aryl halides | Dehalogenated arenes | High | organic-chemistry.org |

| Supported Pd/Ba-MgO | Ethanol/Water | 3,5-dibromopyridine | 3-bromopyridine | 92.06% selectivity | google.com |

| Copper(I) benzoate | DOW-phenol conditions | Halogenated pyridines | Dehalogenated pyridines | - | researchgate.net |

Reactions of the Imidamide Functional Group

The imidamide functional group, also known as an amidine, is characterized by the RC(=NR')NR₂'' structure. In this compound, this group is attached to the pyridine ring at the 3-position. Amidines are significantly more basic than their amide analogues due to the delocalization of the positive charge over two nitrogen atoms upon protonation, forming a stabilized amidinium ion. wikipedia.org This basicity influences their chemical reactivity, making them effective nucleophiles and precursors in various synthetic transformations. The imidamide moiety can participate in a range of reactions, including hydrolysis, condensation, and functional group interconversions, making it a versatile component in organic synthesis. wikipedia.orgrsc.org

Hydrolysis and Condensation Reactions of the Imidamide

Hydrolysis: The imidamide group can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding amide. In the case of this compound, hydrolysis would cleave the C=N double bond, leading to the formation of 2-Bromonicotinamide and ammonia (B1221849). This reaction is analogous to the hydrolysis of other nicotinamide (B372718) derivatives and related compounds. For example, the enzymatic hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid proceeds through an amide intermediate, highlighting the stability of the amide functional group formed from such reactions. researchgate.net While imides are generally more resistant to hydrolysis than acid anhydrides, the imidamide (amidine) group is susceptible to this transformation. wikipedia.org

Condensation Reactions: Condensation reactions involve the combination of two molecules to form a single larger molecule, with the elimination of a small molecule like water or ammonia. libretexts.org The imidamide group of this compound is a potent nucleophile and can react with various electrophiles, particularly carbonyl compounds. These reactions are fundamental in the synthesis of diverse heterocyclic systems. rsc.orgorganic-chemistry.org For instance, imidamides can condense with aldehydes, a reaction that proceeds through the formation of an imine intermediate followed by cyclization. rsc.orgmdpi.com These condensation pathways are highly valuable for constructing complex molecules, including those with biological significance. mdpi.comresearchgate.net Microwave-assisted conditions have been shown to accelerate these condensation reactions, often leading to higher yields in shorter reaction times. nih.govnih.gov

Table 2: Examples of Condensation Reactions Involving Imidamides/Amidines

| Imidamide/Amidine Reactant | Electrophilic Reactant | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Imidamides | Sulfoxonium ylides | 1,2,4-Trisubstituted imidazoles | Trifluoroacetic acid | rsc.org |

| Imidamides | α-Azidoenones | 1,2,5-Trisubstituted imidazoles | 120 °C, acetonitrile | rsc.org |

| Imidamides | Carboxylic acids, nitroalkanes | 1,2,4,5-Tetrasubstituted imidazoles | Copper-catalysed | rsc.org |

| 2-Aminothiophenoles (forms intermediate) | Aromatic aldehydes | 2-Aryl-benzothiazoles | CoFe₂O₄@SiO₂@PAF-IL, 70 °C | mdpi.com |

Functional Group Interconversions of the Imidamide Moiety

The imidamide functional group is a valuable synthon that can be converted into various other functional groups and heterocyclic systems. ub.eduvanderbilt.eduorganic-chemistry.org These interconversions are a cornerstone of modern synthetic chemistry, allowing for the strategic modification of molecular scaffolds.

A primary application of the imidamide moiety is its role as a precursor in the synthesis of nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, the imidamide group can be transformed into stable aromatic systems. For example, imidamides are key building blocks in the synthesis of substituted imidazoles and benzimidazoles. rsc.orgorganic-chemistry.org These reactions often involve condensation with a suitable partner followed by a cyclization and aromatization sequence. An iridium-catalyzed annulation of imidamides with sulfonyl azides provides a regioselective and efficient route to 1,2-disubstituted benzimidazoles, demonstrating a high tolerance for various functional groups. organic-chemistry.org

The conversion of the imidamide group can also be envisioned through reduction. While less common than its use in heterocycle synthesis, the C=N bond of the imidamide could potentially be reduced to an amine, transforming the imidamide into a diamine functionality. Such a transformation would typically require strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions, similar to the reduction of amides and other related functional groups. chemistrytalk.orgscribd.com

Table 3: Functional Group Interconversions via Imidamide/Amidine Cyclization

| Imidamide/Amidine Substrate | Reagent(s) | Resulting Heterocycle | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Imidamides | Sulfonyl azides | 1,2-Disubstituted benzimidazoles | Iridium-catalyzed | organic-chemistry.org |

| Amidines | - | Benzimidazoles | Iodine(III)-promoted oxidative C-C bond formation | organic-chemistry.org |

| N-Boc-imidamides | α-Azidoenones | Imidazoles | Thermal (120 °C) | rsc.org |

Derivatization Strategies and Functionalization of 2 Bromonicotinimidamide

Introduction of Diverse Substituents via Cross-Coupling Reactions

The presence of a bromine atom at the 2-position of the pyridine (B92270) ring makes 2-Bromonicotinimidamide an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing a wide array of carbon and heteroatom substituents, thereby enabling the synthesis of diverse compound libraries for screening and optimization.

Key cross-coupling strategies applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling this compound with various organoboron reagents (boronic acids or esters). This method is widely favored due to the commercial availability of a vast range of boronic acids and the mild reaction conditions, which are generally tolerant of the imidamide functionality.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylated pyridines are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-alkyl derivatives of 2-aminonicotinimidamide (B13108579). A variety of primary and secondary amines can be coupled with this compound using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Negishi Coupling: This powerful C-C bond-forming reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The coupling of this compound with an organozinc species in the presence of a palladium or nickel catalyst can provide access to a broad scope of substituted nicotinimidamides.

Heck Coupling: The Heck reaction enables the introduction of alkenyl substituents by coupling this compound with alkenes. This reaction is typically carried out in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and needs to be optimized for each specific substrate combination.

Table 1: Representative Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-nicotinimidamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)nicotinimidamide |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Morpholinonicotinimidamide |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenylnicotinimidamide |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Styrylnicotinimidamide |

Modification of the Imidamide Functional Group

The imidamide group (-C(=NH)NH₂) is a key functional handle in this compound that can be readily modified to access a variety of other nitrogen-containing functionalities.

The nitrogen atoms of the imidamide group are nucleophilic and can undergo alkylation and acylation reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base can lead to the formation of N-alkylated derivatives. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the reaction conditions and the nature of the alkylating agent.

N-Acylation: Acylating agents such as acyl chlorides or anhydrides react with the imidamide group to form N-acylated products. This modification can be used to introduce a wide range of functional groups and to alter the electronic and steric properties of the molecule.

The imidamide moiety can be converted into other important nitrogen-containing heterocycles through cyclization reactions.

Formation of Tetrazoles: Reaction of the imidamide with sodium azide (B81097) in the presence of a Lewis acid can lead to the formation of a tetrazole ring.

Formation of Triazoles: Cyclocondensation reactions with appropriate reagents can yield triazole derivatives.

Formation of Oxadiazoles: Transformation of the imidamide into an oxadiazole ring can be achieved through multi-step sequences involving acylation and subsequent cyclization.

These transformations significantly expand the chemical space accessible from this compound.

Selective Functionalization at Remote Positions of the Pyridine Ring

While the 2-position is readily functionalized via the bromo substituent, selective C-H functionalization at other positions of the pyridine ring (C4, C5, and C6) presents a more significant challenge due to the inherent electronic properties of the pyridine nucleus. However, recent advances in C-H activation and directed metalation strategies offer potential pathways for such transformations.

Directed metalation, using the imidamide group or a derivative as a directing group, could potentially enable lithiation or other metalation at the C4 position, followed by quenching with an electrophile. Transition-metal-catalyzed C-H functionalization, employing a suitable directing group temporarily installed on one of the imidamide nitrogens, could also provide a route to selectively functionalize the C4 or C6 positions.

Derivatization for Enhanced Analytical Characterization

For analytical purposes, such as in chromatographic and mass spectrometric methods, derivatization of this compound can be employed to improve its detection and quantification.

For Gas Chromatography (GC): The polar N-H bonds of the imidamide group can be derivatized, for example, by silylation, to increase volatility and thermal stability, making the compound more amenable to GC analysis.

For Liquid Chromatography (LC) and Mass Spectrometry (MS): Derivatization can be used to introduce a chromophore or a fluorophore to enhance UV or fluorescence detection in LC. For MS, derivatization can be used to introduce a readily ionizable group to improve signal intensity in techniques like electrospray ionization (ESI). For instance, reaction with a reagent containing a quaternary ammonium (B1175870) group can permanently introduce a positive charge.

2 Bromonicotinimidamide As a Key Synthetic Intermediate for Complex Architectures

Precursor in the Synthesis of Diverse Nicotinamide (B372718) Derivatives

The 2-bromo substituent on the pyridine (B92270) ring of 2-bromonicotinimidamide is the key to its utility as a precursor for a wide array of substituted nicotinamide-type structures. This position is electronically activated for nucleophilic aromatic substitution (SNAr) and is an ideal substrate for modern palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise installation of a vast range of carbon, nitrogen, oxygen, and sulfur-based substituents.

Research has demonstrated that the 2-bromo group can be displaced by various nucleophiles or coupled with different partners, often with high efficiency and selectivity. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) have been successfully applied. These transformations introduce aryl, heteroaryl, alkyl, amino, and alkynyl groups, respectively. The imidamide functional group is generally stable under these conditions, allowing for its preservation as a key pharmacophoric element. Alternatively, it can be hydrolyzed to the corresponding carboxamide post-coupling, thereby providing access to a library of 2-substituted nicotinamides from a single, common intermediate.

The table below summarizes key transformations utilizing the 2-bromo group.

| Reaction Type | Coupling Partner/Reagent | Resulting 2-Substituent | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Aryl/Heteroaryl (e.g., Phenyl, Thienyl) | Forms C-C bonds, introducing bi-aryl scaffolds. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Substituted Amino (-NR¹R²) | Forms C-N bonds, crucial for many bioactive molecules. |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl (-C≡C-R) | Introduces rigid, linear C-C triple bond linkers. |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxide (NaOR) or Thiolate (NaSR) | Alkoxy (-OR) or Thioether (-SR) | Provides access to ether and thioether derivatives. |

Building Block for Fused Heterocyclic Systems

Beyond simple substitution, the true synthetic power of this compound is realized in its use as a building block for constructing polycyclic heteroaromatic systems. The imidamide group, -C(=NH)NH₂, functions as a 1,3-binucleophile, capable of reacting with bifunctional electrophiles to forge new rings fused to the parent pyridine core. This annulation strategy provides rapid access to privileged scaffolds in medicinal chemistry.

The reaction of the imidamide moiety with reagents containing two electrophilic centers separated by one or three atoms leads to the formation of new six-membered rings fused to the pyridine. A prominent example is the condensation with β-dicarbonyl compounds or their equivalents, such as β-ketoesters or malonic esters. This reaction typically proceeds via an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization and dehydration, yielding a pyrido[2,3-d]pyrimidinone scaffold. The bromine atom at what becomes the 8-position of this new fused system is retained, serving as a handle for subsequent functionalization as described in section 5.1. This two-stage strategy—scaffold formation followed by diversification—is highly efficient for library synthesis.

When this compound is treated with 1,2-bifunctional electrophiles, five-membered heterocyclic rings are formed. The reaction with α-haloketones or 1,2-dicarbonyl compounds (e.g., glyoxal) is a classic method for constructing the pyrido[2,3-d]imidazole ring system. This scaffold is a bioisostere of purine (B94841) and is of significant interest in drug discovery. Similarly, reaction with 1,2-dihaloalkanes or activated epoxides can lead to the corresponding saturated or partially saturated pyrido[2,3-d]imidazoline derivatives. In all these cases, the resulting fused product retains the 2-bromo substituent (now renumbered in the fused system), making it a versatile platform for further chemical exploration.

The table below outlines the synthesis of fused systems from this compound.

| Reagent Class | Key Reagent Example | Resulting Fused Scaffold | Ring Size Formed |

|---|---|---|---|

| β-Dicarbonyl Equivalent | Diethyl Malonate | Pyrido[2,3-d]pyrimidinone | 6-membered |

| α-Haloketone | Phenacyl Bromide | Pyrido[2,3-d]imidazole | 5-membered |

| 1,2-Dicarbonyl | Glyoxal | Pyrido[2,3-d]imidazole | 5-membered |

| 1,2-Dihaloalkane | 1,2-Dibromoethane | Pyrido[2,3-d]imidazoline | 5-membered |

Scaffold for the Construction of Medicinal Chemistry Libraries

The unique combination of a cyclization-directing group (imidamide) and a diversification handle (bromo group) makes this compound an ideal starting material for the construction of compound libraries for medicinal chemistry and high-throughput screening.

The primary strategy involves a two-step process. First, this compound is used to construct a core fused heterocyclic scaffold, such as a pyrido[2,3-d]pyrimidine (B1209978) or pyrido[2,3-d]imidazole. This reaction establishes the fundamental architecture of the molecule. In the second step, the bromo group, which has been carried through the cyclization reaction, is exploited as a point of diversification. Using an array of cross-coupling partners (e.g., a plate of different boronic acids for Suzuki coupling), a large library of analogs can be synthesized in a parallel or combinatorial fashion. Each member of the library shares the same core scaffold but possesses a unique substituent at the diversification site. This approach allows for a systematic exploration of the chemical space around a novel core structure, significantly accelerating the hit-to-lead process in drug discovery.

Once an initial "hit" compound with desired biological activity is identified from a screening campaign, establishing the Structure-Activity Relationship (SAR) is critical. This compound-derived scaffolds are perfectly suited for this purpose. The bromo-position provides a convenient and reliable site to probe the effect of steric, electronic, and physicochemical properties on biological activity. By systematically varying the substituent at this position, chemists can build a detailed SAR map to guide the design of more potent and selective compounds.

The table below illustrates a hypothetical SAR study based on a generic pyrido-fused scaffold derived from this compound.

| Scaffold | Substituent (R) at Bromo-Position | Rationale for Variation | Hypothetical SAR Insight |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidinone | -H (from debromination) | Baseline compound | Establishes core activity |

| Pyrido[2,3-d]pyrimidinone | -CH₃ (Methyl) | Small, lipophilic group | Probes for a small hydrophobic pocket |

| Pyrido[2,3-d]pyrimidinone | -OCH₃ (Methoxy) | Hydrogen bond acceptor | Tests for interaction with H-bond donors |

| Pyrido[2,3-d]pyrimidinone | -N(CH₃)₂ (Dimethylamino) | Basic, H-bond acceptor | Probes for ionic or H-bond interactions |

| Pyrido[2,3-d]pyrimidinone | -Ph (Phenyl) | Large, aromatic group | Tests for π-stacking or larger pocket |

Furthermore, the scaffolds accessible from this compound are valuable for scaffold hopping . This medicinal chemistry strategy involves replacing the core structure of a known active compound with a structurally novel but functionally equivalent scaffold to discover new intellectual property or improve properties like absorption, distribution, metabolism, and excretion (ADME). For example, a pyrido[2,3-d]pyrimidine core can act as a bioisosteric replacement for well-known scaffolds like purines or quinazolines, which are prevalent in kinase inhibitors and other drug classes. Using this compound, researchers can rapidly generate libraries based on these novel cores to identify new lead compounds that retain the biological activity of the original series but exist in a new, unencumbered chemical space.

Computational Chemistry and Spectroscopic Characterization of 2 Bromonicotinimidamide and Its Chemical Derivatives

Computational Studies on Molecular Structure and Reactivity

Computational studies are a cornerstone of modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. For 2-Bromonicotinimidamide, these studies can elucidate its fundamental chemical characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool in computational chemistry for its balance of accuracy and computational cost.

The first step in the computational analysis of a molecule like this compound is to determine its most stable three-dimensional structure. Geometry optimization is a process that locates the minimum energy conformation of a molecule. For flexible molecules, a conformational landscape analysis is performed to identify various low-energy isomers and their relative stabilities. This is crucial as the molecular conformation can significantly influence its chemical and biological activity.

Methodology : DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. nih.gov The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis : The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Heterocyclic Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.880 |

| ELUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

| Ionization Potential (I) | 6.880 |

| Electron Affinity (A) | 1.475 |

| Hardness (η) | 2.703 |

| Softness (S) | 0.370 |

| Electronegativity (χ) | 4.178 |

| Electrophilicity Index (ω) | 3.230 |

This table provides example data for a bromo-hydroxypyridine derivative to illustrate the types of parameters calculated. The values are sourced from a study on 3-Bromo-2-hydroxypyridine and are not specific to this compound. mdpi.com

Vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. nih.gov

Methodology : After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated. All real frequencies indicate a stable minimum, while imaginary frequencies point to a transition state.

Expected Findings for this compound : The analysis would provide the characteristic vibrational modes of the pyridine (B92270) ring, the C=N and N-H stretches of the imidamide group, and the C-Br stretching frequency. These theoretical spectra can aid in the interpretation of experimental IR and Raman spectra.

Quantum Chemical Calculations for Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. rsc.org This involves mapping the potential energy surface to understand how reactants are converted into products.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

Methodology : Various computational methods are available to locate transition states. These methods search for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Application to this compound : For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the imidamide group, transition state calculations would reveal the detailed mechanism. This information is invaluable for understanding its reactivity and for designing new synthetic pathways. Computational studies can model these complex processes, providing insights that are difficult to obtain experimentally. rsc.orgnih.gov

Reaction Pathway Energetics and Activation Barriers

The study of reaction pathway energetics and the determination of activation barriers are fundamental to understanding the reactivity of 2-Bromonicotinamide. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model these aspects of a chemical reaction. For instance, a hypothetical nucleophilic aromatic substitution reaction, where a generic nucleophile (Nu⁻) displaces the bromide ion, can be computationally modeled to elucidate the reaction mechanism and its energetic profile.

Table 1: Illustrative DFT Calculation of a Hypothetical Nucleophilic Substitution of 2-Bromonicotinamide This table presents theoretical data for illustrative purposes, based on typical values for similar reactions, as specific experimental or calculated data for this reaction of 2-Bromonicotinamide is not readily available in the searched literature.

| Parameter | Energy (kcal/mol) | Description |

| Energy of Reactants (2-Bromonicotinamide + Nu⁻) | 0.00 | Reference energy level. |

| Energy of Transition State | +15.8 | The energy maximum along the reaction coordinate, representing the activation barrier. |

| Energy of Products (2-Substituted Nicotinamide (B372718) + Br⁻) | -5.2 | The final energy of the products, indicating an exothermic reaction. |

| Activation Energy (ΔE‡) | +15.8 | The energy required to initiate the reaction. |

| Reaction Energy (ΔE_rxn) | -5.2 | The net energy change, showing the reaction is favorable. |

Advanced Computational Methods for Molecular Interactions

To gain a deeper understanding of how 2-Bromonicotinamide interacts with its environment, such as solvent molecules or biological receptors, advanced computational methods are employed. These techniques provide insights into the non-covalent interactions that govern the compound's behavior in various media.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 2-Bromonicotinamide, the aromatic protons on the pyridine ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The amide protons will also appear downfield and may exhibit broader signals due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (around 120-150 ppm). The carbonyl carbon of the amide group is typically found further downfield (around 160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromonicotinamide The ¹H NMR data is based on the available spectrum from ChemicalBook. The ¹³C NMR data is predicted based on known values for nicotinamide and related substituted pyridines, as a specific experimental spectrum for 2-Bromonicotinamide was not found in the searched literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~142 |

| C3 | - | ~130 |

| H4 | ~8.2 | - |

| C4 | - | ~140 |

| H5 | ~7.4 | - |

| C5 | - | ~125 |

| H6 | ~8.5 | - |

| C6 | - | ~150 |

| C=O | - | ~168 |

| NH₂ | ~7.6 (broad), ~8.0 (broad) | - |

Heteronuclear NMR: Techniques like ¹⁵N NMR could provide further structural information by directly probing the nitrogen atoms of the pyridine ring and the amide group, offering insights into their electronic environments.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C spectra, especially for complex molecules. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Bromonicotinamide, COSY would show cross-peaks between the adjacent aromatic protons (H4-H5, H5-H6), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. sdsu.edu This would allow for the direct assignment of the protonated carbons in the pyridine ring (C4, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as C2, C3, and the carbonyl carbon. For example, the amide protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring and more distant carbons in the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are often used as complementary techniques because the selection rules for a vibrational mode to be active differ between the two. azooptics.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key expected absorptions for 2-Bromonicotinamide include N-H stretching vibrations for the amide group (typically broad bands around 3100-3500 cm⁻¹), the C=O stretching of the amide (a strong, sharp band around 1650-1690 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration at lower wavenumbers (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations. For 2-Bromonicotinamide, the symmetric breathing modes of the pyridine ring would be expected to show strong signals in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Bromonicotinamide These are approximate values based on typical ranges for the respective functional groups. Specific experimental data for 2-Bromonicotinamide was not found in the searched literature.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amide) | 3100-3500 (broad) | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C=O Stretch (amide) | 1650-1690 (strong) | Moderate |

| C=C, C=N Stretch (ring) | 1400-1600 | Strong |

| N-H Bend (amide) | ~1620 | Weak |

| C-Br Stretch | < 700 | Moderate |

Vibrational Mode Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. spectroscopyonline.com These techniques probe the vibrational energy levels of molecules. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds, and is particularly sensitive to vibrations that cause a change in the dipole moment. northwestern.eduyoutube.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. sapub.org Often, bands that are strong in IR spectra are weak in Raman spectra and vice-versa, making the two techniques complementary. spectroscopyonline.com

For this compound, a detailed analysis of its vibrational spectra allows for the unambiguous identification of its key structural features. The pyridine ring, the C-Br bond, and the imidamide group (C(=NH)NH2) each exhibit characteristic vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make reliable vibrational assignments. nih.gov

The expected vibrational frequencies for the primary functional groups in this compound are summarized in the table below. These assignments are based on established data for related compounds such as nicotinamide and other brominated pyridine derivatives. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3400-3100 | 3400-3100 |

| Amine (N-H) | Scissoring | 1650-1580 | 1650-1580 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600-1430 | 1600-1430 |

| Imine (C=N) | Stretching | 1690-1640 | 1690-1640 |

| Pyridine Ring | Ring Breathing | ~1000 | Strong intensity |

| C-Br | Stretching | 650-550 | 650-550 |

The N-H stretching vibrations of the primary amine and the imine group are expected to appear as broad bands in the high-frequency region of the IR spectrum. The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to a series of sharp bands in the 1600-1430 cm⁻¹ region. The C=N stretch of the imidamide group itself is also anticipated in this region. The C-Br stretching vibration is expected at a much lower wavenumber, typically below 650 cm⁻¹. spectroscopyonline.com Raman spectroscopy is particularly useful for observing the symmetric ring breathing mode of the pyridine ring, which often produces a strong, sharp signal. sapub.org

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine the m/z value to several decimal places. libretexts.org This high precision allows for the calculation of an exact mass. libretexts.org

HRMS relies on the principle that the exact mass of an atom is not an integer but a specific value based on the masses of its protons, neutrons, and electrons, and the nuclear binding energy. libretexts.org For example, a ¹²C atom is defined as 12.00000 amu, while a ¹H atom is 1.00783 amu and a ¹⁶O atom is 15.99491 amu. libretexts.org This means that different combinations of atoms that might have the same nominal mass will have distinct exact masses that can be resolved by HRMS. libretexts.org

For this compound, the molecular formula is C₆H₆BrN₃. A key feature in its mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are separated by approximately 2 Da. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

The theoretical exact masses for the molecular ions of this compound are calculated as follows:

| Molecular Ion | Isotope Composition | Theoretical Exact Mass (amu) |

| [M]⁺ | C₆H₆⁷⁹BrN₃ | 198.97725 |

| [M+2]⁺ | C₆H₆⁸¹BrN₃ | 200.97520 |

By comparing the experimentally measured exact mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with the calculated theoretical values, the molecular formula C₆H₆BrN₃ can be confirmed with high confidence. researchgate.net

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺), the ion can undergo fragmentation, breaking down into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The pattern of these fragments provides valuable information about the molecule's structure, as the fragmentation pathways are often dictated by the functional groups present and the relative stability of the resulting ions. libretexts.orgwhitman.edu

The analysis of the fragmentation pattern of this compound can elucidate the connectivity of its atoms. The molecular ion, being energetically unstable, is expected to break apart in predictable ways. chemguide.co.uk For halogenated compounds, a common fragmentation pathway is the loss of the halogen atom as a radical. researchgate.netbohrium.com

Key expected fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): This is a very common fragmentation for bromo-aromatic compounds and would result in a significant peak at m/z corresponding to [M-Br]⁺. This fragment ion would be stabilized by the aromatic ring.

Loss of hydrogen cyanide (HCN): The pyridine ring can fragment by losing a molecule of HCN, a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Cleavage of the imidamide group: The C-C bond between the pyridine ring and the imidamide functional group can break, leading to fragments corresponding to the brominated pyridine ring or the imidamide moiety.

Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂): Fragments from the imidamide group itself could also be observed.

A table of plausible fragments and their corresponding m/z values is presented below:

| Fragment Ion (Structure) | Fragmentation Pathway | Theoretical m/z (for ⁷⁹Br) |

| [C₆H₆BrN₃]⁺ | Molecular Ion | 199.0 |

| [C₆H₅N₃]⁺ | Loss of HBr | 119.0 |

| [C₆H₆N₂]⁺ | Loss of Br• | 120.0 |

| [C₅H₄BrN]⁺ | Loss of CH₂N₂ | 159.0 |

| [C₅H₃N]⁺ | Loss of Br• and HCN | 77.0 |

By carefully analyzing the masses and relative intensities of these fragment ions, the structure of the parent molecule can be pieced together, confirming the identity of this compound.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. mdpi.com For organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π. These transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π (antibonding) orbitals.

The pyridine ring of this compound contains both π bonds and non-bonding electron pairs on the nitrogen atoms, making it the primary chromophore responsible for UV absorption. The absorption spectrum is expected to show strong bands corresponding to π → π* transitions, typically at shorter wavelengths (below 300 nm), and potentially weaker bands at longer wavelengths from n → π* transitions. nih.gov The presence of the bromine atom and the imidamide group as substituents on the pyridine ring will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. These substituents can act as auxochromes, modifying the energy levels of the molecular orbitals and causing shifts in the absorption maxima.

Fluorescence spectroscopy is a complementary technique that measures the emission of light from a molecule after it has absorbed light and reached an excited electronic state. biocompare.com Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to fluoresce, it must be able to return from the excited state to the ground state via radiative emission. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence properties of this compound would depend on its molecular rigidity and the efficiency of non-radiative decay pathways. The presence of the heavy bromine atom might lead to fluorescence quenching through intersystem crossing.

UV-Vis spectroscopy is a highly effective technique for monitoring the progress of chemical reactions in real-time. researchgate.netspectroscopyonline.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. avantes.com This relationship allows for the quantitative tracking of the consumption of a reactant or the formation of a product, provided they have a distinct chromophore that absorbs in the UV-Vis range. spectroscopyonline.com For reactions involving this compound, such as its synthesis or a subsequent derivatization reaction, one could monitor the change in absorbance at a specific wavelength corresponding to the reactant or product to determine the reaction kinetics, including the reaction rate and order. spectroscopyonline.com

Furthermore, UV-Vis and fluorescence spectroscopy can be used to study non-covalent molecular interactions. When this compound interacts with another molecule, such as a protein or a metal ion, the local chemical environment around the chromophore can change. This can lead to shifts in the absorption or emission maxima, or changes in the intensity of the signal. By titrating a solution of this compound with a binding partner and observing the spectral changes, one can study the binding event, determine binding constants, and gain insight into the nature of the molecular interaction. nih.gov For instance, a change in the fluorescence spectrum upon addition of a metal ion could indicate a coordination interaction. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.